molecular formula C11H18N2O2 B1307430 2-[1-(3-Furylmethyl)-2-piperazinyl]ethanol CAS No. 815655-77-7

2-[1-(3-Furylmethyl)-2-piperazinyl]ethanol

Cat. No. B1307430
M. Wt: 210.27 g/mol
InChI Key: WJSNYEZRMFBJST-UHFFFAOYSA-N
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Description

The compound 2-[1-(3-Furylmethyl)-2-piperazinyl]ethanol is a derivative of piperazine, which is a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. The furylmethyl group attached to the piperazine ring indicates the presence of a furan ring, which is an aromatic, oxygen-containing heterocycle. The ethanol moiety suggests that the compound has an alcohol functional group.

Synthesis Analysis

The synthesis of related piperazine derivatives has been reported in several studies. For instance, enantiomerically pure 2-piperazinemethanols were synthesized from 2-piperazinecarboxylic acid, which were then used as chiral ligands in asymmetric borane reductions to yield enantiomerically enriched alcohols and amines . Another study reported the synthesis of piperazine derivatives through a four-component cyclocondensation, which involved the use of diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate with a sulfate catalyst in ethanol . Additionally, the synthesis of 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol was achieved by reacting 1-(bromophenylmethyl)-4-chlorobenzene with 2-hydroxyethylpiperazine under optimized conditions .

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be complex and is often studied using various spectroscopic methods. For example, a three-component complex involving piperidine-ethanol was studied using X-ray diffraction, Raman, FTIR, and DFT methods, revealing hydrogen-bonded interactions and water acting as a bridge between molecules . Similarly, quantum chemical calculations have been used to investigate the molecular structure and vibrational wavenumbers of 2-(1-piperazinyl)ethanol .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions. The synthesized compounds in the studies often exhibit biological activities, such as antimicrobial properties . The reactivity of these compounds can be influenced by the substituents on the piperazine ring and the presence of other functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are characterized using spectroscopic techniques such as IR, NMR, and mass spectrometry. These properties are crucial for understanding the behavior of the compounds in biological systems and their potential as therapeutic agents. For instance, the synthesized piperazine derivatives were screened for in vitro antimicrobial studies, and some showed excellent antibacterial and antifungal activities . Theoretical investigations, including NBO analysis, HOMO and LUMO analysis, and electrostatic potential energy surface mapping, provide insights into the electronic properties and stability of these molecules .

Scientific Research Applications

Antibacterial Potential and Cytotoxicity

A study synthesized 2-furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives, aiming to evaluate their antibacterial potential. The compounds displayed decent inhibitory effects against both Gram-negative and Gram-positive bacteria. Among the synthesized molecules, one derivative showed significant minimum inhibitory concentration (MIC) values against S. Typhi, hinting at its potential as a therapeutic agent due to the presence of a 2-bromobenzyl group. The study also assessed the cytotoxicity of these compounds to ensure their safety as possible therapeutic agents (Abbasi et al., 2018).

Molecular Structure and Spectral Analysis

Another research focused on the quantum chemical calculation of the geometries and vibrational wavenumbers of 2-(1-piperazinyl) ethanol. The study utilized density functional theory (DFT/B3LYP) method for calculations, aiming to understand the molecule's stability, electronic properties, and natural bond orbital (NBO) analysis. The findings included HOMO and LUMO energy analysis, NLO property calculation, and mapping of electrostatic potential energy surface (MEP), providing a comprehensive understanding of the molecular structure and its implications (Mekala et al., 2015).

Therapeutic Applications in Alzheimer's Disease

Research into multifunctional amides for Alzheimer's disease therapy involved synthesizing compounds with moderate enzyme inhibitory potentials and mild cytotoxicity. One particular compound showed promising activity against acetyl and butyrylcholinesterase enzymes, indicating its potential as a therapeutic agent for Alzheimer's disease. The study also included chemoinformatic properties analysis and molecular docking simulations to further validate the compounds' effectiveness (Hassan et al., 2018).

Dual Labeling in Drug Development

In drug development, a study demonstrated the dual labeling of Lobuprofen with tritium and carbon-14. This process involved synthesizing the labeled compound through a reaction between Ibuprofen (tritium labeled) and 2-[4-(3-chlorophenyl)-1-piperazinyl]ethanol (carbon-14 labeled). The study aimed at understanding the compound's metabolism and distribution, providing essential insights for pharmacokinetic studies (Santamaria et al., 1988).

Enzyme Inhibitory Activity and Therapeutic Potential

Another study synthesized 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives to investigate their enzyme inhibitory activity. The compounds showed significant activity against acetyl- and butyrylcholinesterase, with one compound exhibiting outstanding inhibitory effects. This research highlighted the potential of these compounds as therapeutic agents for conditions requiring enzyme inhibition (Hussain et al., 2017).

properties

IUPAC Name

2-[1-(furan-3-ylmethyl)piperazin-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c14-5-1-11-7-12-3-4-13(11)8-10-2-6-15-9-10/h2,6,9,11-12,14H,1,3-5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJSNYEZRMFBJST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1)CCO)CC2=COC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50393131
Record name 2-{1-[(Furan-3-yl)methyl]piperazin-2-yl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(3-Furylmethyl)-2-piperazinyl]ethanol

CAS RN

815655-77-7
Record name 2-{1-[(Furan-3-yl)methyl]piperazin-2-yl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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